molecular formula C13H20O2S B5172144 1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene

1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B5172144
M. Wt: 240.36 g/mol
InChI Key: YOCVURBUADDYAF-UHFFFAOYSA-N
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Description

1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by its unique structure, which includes a methoxy group, a benzene ring, and a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps. One common method includes the reaction of 1-methoxy-3-bromobenzene with 3-(propan-2-ylsulfanyl)propyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-3-(propan-2-ylsulfanyl)benzene
  • 1-methoxy-3-(3-methylsulfanylpropoxy)benzene
  • 1-methoxy-3-(3-ethylsulfanylpropoxy)benzene

Uniqueness

1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of both a methoxy group and a propan-2-ylsulfanylpropoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methoxy-3-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-11(2)16-9-5-8-15-13-7-4-6-12(10-13)14-3/h4,6-7,10-11H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCVURBUADDYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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